N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is typically achieved through a series of cyclization reactions involving sulfur and nitrogen-containing intermediates.
Introduction of the methylsulfanyl group: This step involves the use of methylthiol as a reagent under controlled conditions to ensure selective substitution.
Formation of the dioxine ring: This is achieved through a cyclization reaction involving appropriate diol precursors and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the dioxine ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms, using nucleophiles such as thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiolates, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dioxine derivatives
Substitution: Substituted sulfur derivatives
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s tricyclic structure and functional groups make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound’s tricyclic structure may allow it to interact with specific receptors or proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core with multiple sulfur and nitrogen atoms, as well as its functionalized dioxine ring. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S3/c1-21-14-16-8-3-2-7-10(11(8)23-14)22-13(15-7)17-12(18)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODKYLXEPONTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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